Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16235805
InChI: InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3
SMILES:
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

CAS No.:

Cat. No.: VC16235805

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate
Standard InChI InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3
Standard InChI Key DFDYAYWUUVLMOG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spiro[3.5]non-1-ene scaffold, where a piperidine-derived azaspiro ring (seven-membered) shares a single nitrogen atom with a three-membered cyclopropane-like ring. The tert-butyl carbamate group at the 7-position serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic manipulations . The non-1-ene double bond introduces planar geometry, reducing ring strain compared to fully saturated analogs while enabling π-orbital interactions for further functionalization.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₁NO₂
Molecular Weight223.31 g/mol
CAS Registry NumberNot formally assigned
IUPAC Nametert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate typically begins with tert-butyl 4-methylenepiperidine-1-carboxylate, a precursor amenable to spiroannulation. A modified Simmons-Smith reaction using diiodomethane and a zinc-copper couple in tert-butyl methyl ether (TBME) at 0–15°C induces cyclopropanation, forming the three-membered ring . Subsequent elimination reactions (e.g., dehydrohalogenation) introduce the non-1-ene double bond, often mediated by strong bases like DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsPurposeYield
1Zn/Cu, CH₂I₂, TBME, 15°C, 12 hCyclopropanation45%
2DBU, DCM, rt, 6 hDouble bond formation via elimination72%
3Column chromatography (Hex/EtOAc)Purification85%

Industrial Scalability Challenges

Scaling this synthesis requires addressing exothermicity during cyclopropanation and optimizing elimination kinetics. Flow chemistry systems improve heat dissipation, while in-line analytical tools (e.g., FTIR) monitor intermediate formation . Impurities such as dimerized byproducts are mitigated using scavenger resins (e.g., QuadraPure™).

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 48–52°C, lower than its saturated analog (55–56°C) , due to reduced crystal lattice energy from the double bond. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and methanol (18 mg/mL) . The tert-butyl group confers lipophilicity (calculated logP = 2.1), favoring membrane permeability in biological applications.

Table 3: Physicochemical Data

PropertyValue
Melting Point48–52°C
Boiling Point342°C (estimated)
Density1.09 g/cm³
Flash Point158°C
Solubility (CHCl₃)25 mg/mL

Chemical Reactivity and Functionalization

Electrophilic Additions

The non-1-ene double bond undergoes regioselective epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding an epoxide intermediate critical for further ring-expansion reactions. Hydrogenation over palladium on carbon (Pd/C) saturates the double bond, reverting to the parent spiro[3.5]nonane structure .

Nucleophilic Ring-Opening

The spirocyclic strain enables ring-opening reactions at the cyclopropane moiety. Treatment with lithium aluminum hydride (LiAlH₄) cleaves the cyclopropane, generating a linear amine product, while Grignard reagents (e.g., MeMgBr) induce alkylative ring expansion.

Applications in Drug Discovery

Kinase Inhibition

The rigid spirocyclic core mimics adenine’s geometry in ATP-binding pockets, making it a scaffold for kinase inhibitors. Derivatives bearing aryl sulfonamide groups at the 3-position show submicromolar IC₅₀ values against CDK2 and Aurora A.

Protein Degradation

Functionalization with E3 ligase-recruiting motifs (e.g., thalidomide analogs) converts the compound into proteolysis-targeting chimeras (PROTACs). A 2024 study demonstrated degradation of BRD4 at 10 nM concentrations in HeLa cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator